Betaine monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

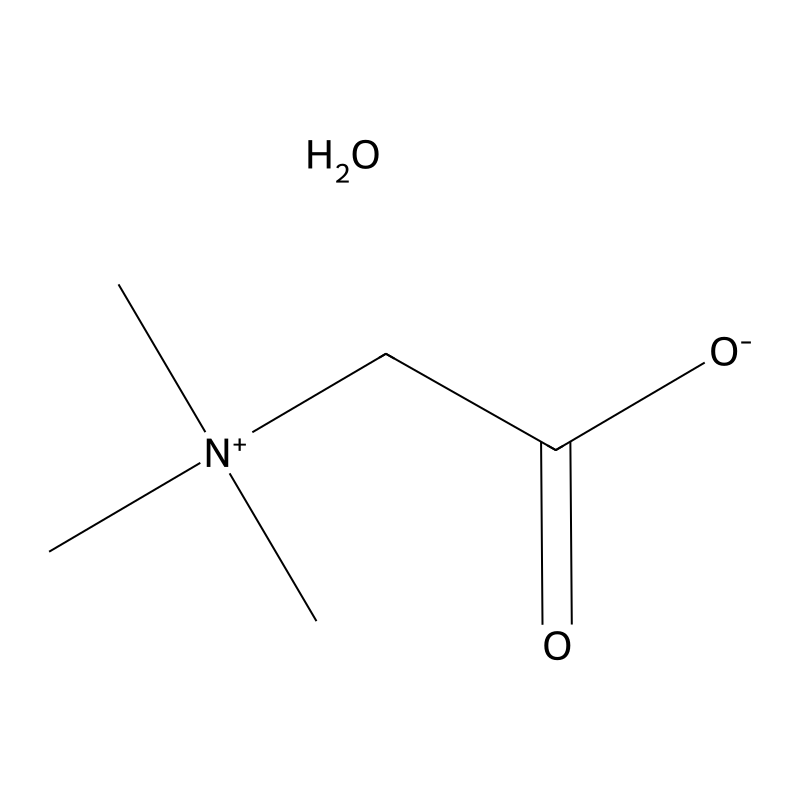

Betaine monohydrate is a naturally occurring compound, specifically the monohydrate form of glycine betaine, which is a type of betaine characterized by its zwitterionic structure. Its chemical formula is and it consists of a positively charged quaternary ammonium group and a negatively charged carboxylate group. Betaine monohydrate is primarily derived from sugar beets (Beta vulgaris) and has been recognized for its role in various metabolic processes, particularly in methylation reactions that help detoxify homocysteine in the body .

Betaine exerts its effects through various mechanisms depending on the context.

- Osmoprotection: As mentioned earlier, betaine accumulates in cells under stress conditions, protecting them from dehydration and maintaining cellular function [].

- Methylation: Betaine serves as a substrate for S-adenosylmethionine (SAM), a key methyl donor in various biological processes including DNA methylation and protein metabolism.

- Other Potential Mechanisms: Studies suggest betaine may influence homocysteine metabolism, inflammation, and gene expression, but further research is needed to fully understand these mechanisms.

Please note:

- The information provided is based on current scientific research and may be subject to change as new discoveries are made.

- The safety data provided is for informational purposes only. Always consult with a healthcare professional before using betaine supplements.

Homocysteine Metabolism and Cardiovascular Health:

Betaine plays a crucial role in regulating homocysteine levels in the blood. Homocysteine, an amino acid, is associated with increased risk of cardiovascular diseases at elevated levels. Betaine acts as a methyl donor, facilitating the conversion of homocysteine to methionine, thereby lowering homocysteine levels and potentially reducing cardiovascular disease risk. Studies have shown betaine supplementation effectively reduces homocysteine levels in individuals with hyperhomocysteinemia and chronic kidney disease, potentially mitigating cardiovascular risk factors [, ].

Liver Protection and Disease Management:

Betaine demonstrates promising effects in protecting the liver from various injuries and diseases. Research suggests it can prevent the development of fatty liver, reduce inflammation, and improve overall liver function. Studies in animal models with alcohol-induced liver diseases show betaine's effectiveness in mitigating liver damage and promoting healthy liver function [, ].

Osmolyte and Cellular Protection:

Betaine acts as an osmolyte, a molecule that helps cells maintain their water balance and function in environments with varying osmotic pressure. Betaine's ability to protect cells from stress and damage has led to research exploring its potential applications in various contexts, such as reducing heatstroke risk in athletes and mitigating cellular damage during organ transplantation.

Cancer Research and Potential Applications:

Other Research Areas:

Betaine is also being investigated in various other scientific research fields, including its potential effects on:

- Exercise performance and muscle fatigue: Studies suggest betaine supplementation might improve exercise performance and reduce muscle fatigue.

- Cognitive function and neurodegenerative diseases: Research is exploring the potential role of betaine in supporting cognitive function and mitigating the progression of neurodegenerative diseases like Alzheimer's.

Betaine monohydrate can be synthesized through various methods:

- Extraction from Natural Sources: It is commonly extracted from sugar beets or other plant sources where it occurs naturally.

- Chemical Synthesis: Laboratory synthesis can involve the methylation of glycine or other amino acids using methylating agents such as dimethyl sulfate or iodomethane under controlled conditions .

- Deep Eutectic Solvent Formation: Betaine monohydrate can also be synthesized as part of deep eutectic solvent mixtures with other compounds like glycerol or propylene glycol, facilitating its use in green chemistry applications .

Betaine monohydrate has diverse applications across various fields:

- Nutritional Supplement: Commonly used as a dietary supplement to support liver function and improve athletic performance.

- Pharmaceuticals: It is utilized in treatments for conditions like homocystinuria to lower elevated homocysteine levels .

- Food Industry: Recognized as a food additive for its functional properties, including enhancing flavor and preserving moisture in food products .

- Agriculture: Used as an osmoprotectant in animal feed to improve growth performance under stress conditions.

Research into the interactions of betaine monohydrate with other compounds has revealed significant insights:

- Molecular Interactions: Studies have shown that betaine monohydrate forms stable complexes with glycerol and other polyols, which can enhance solubility and stability in various formulations .

- Deep Eutectic Solvents: Its interactions with organic acids and other solvents have led to the development of environmentally friendly extraction methods for bioactive compounds from natural sources .

Betaine monohydrate shares similarities with several other compounds, yet it possesses unique characteristics:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Trimethylglycine | C5H11NO2 | Methyl donor; involved in detoxifying homocysteine. |

| Choline | C5H14NO | Precursor to acetylcholine; involved in neurotransmission. |

| Dimethylglycine | C5H13N | Intermediate in methylation; less effective than betaine. |

| Sarcosine | C3H7NO2 | Methylated derivative of glycine; less stable than betaine. |

Uniqueness of Betaine Monohydrate

Betaine monohydrate is distinguished by its ability to act as both an osmoprotectant and a methyl donor, making it particularly valuable in metabolic regulation and stress response mechanisms in cells. Its unique zwitterionic structure contributes to its solubility and stability compared to similar compounds.

Molecular Formula and Weight (C₅H₁₃NO₃, 135.16)

Betaine monohydrate is a quaternary ammonium compound with the molecular formula C₅H₁₃NO₃ and a molecular weight of 135.16 grams per mole [1] [2] [3]. The compound is also known by several systematic names, including carboxymethyl trimethylammonium hydroxide monohydrate and trimethylglycine monohydrate [2] [5]. The Chemical Abstracts Service has assigned the registry number 590-47-6 to this compound [2] [3].

The molecular structure consists of a trimethylammonium group attached to an acetate moiety, with one molecule of water incorporated into the crystal lattice [1] [6]. The empirical formula can be represented as C₅H₁₁NO₂·H₂O, clearly showing the incorporation of one water molecule per betaine unit [6] [7]. This hydrated form represents the most commonly encountered crystalline state of betaine under ambient conditions [2] [8].

Table 1: Molecular and Crystal Properties of Betaine Monohydrate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₃NO₃ | [1] [2] [3] |

| Molecular Weight (g/mol) | 135.16 | [1] [2] [3] |

| CAS Number | 590-47-6 | [2] [3] |

| Crystal System | Orthorhombic | [42] |

| Space Group | Pbca | [42] |

| Unit Cell Parameter a (Å) | 8.7881 ± 0.0013 | [42] |

| Unit Cell Parameter b (Å) | 10.735 ± 0.002 | [42] |

| Unit Cell Parameter c (Å) | 11.859 ± 0.002 | [42] |

| Cell Volume (ų) | 1118.8 ± 0.3 | [42] |

| Z (molecules per unit cell) | 8 | [42] |

| Density (g/cm³) | 1.27 | [2] |

| Temperature (K) | 293 | [42] |

| Melting Point (°C) | 301 | [29] |

| Solubility in Water (g/100mL) | >100 | [2] [8] |

| pH (5% aqueous solution) | 5-7 | [29] |

| Storage Temperature (°C) | 2-8 | [2] [29] |

| Appearance | White crystalline powder | [2] [5] |

| Hygroscopic Property | Yes | [32] [34] |

Zwitterionic Character and Inner Salt Structure

Betaine monohydrate exhibits a zwitterionic structure, characterized by the simultaneous presence of both positively and negatively charged functional groups within the same molecule [10] [11]. The compound functions as an inner salt, containing a quaternary ammonium center bearing a positive charge and a carboxylate group carrying a negative charge [10] [13]. This bipolar nature makes betaine monohydrate an amphoteric compound with unique chemical and physical properties [13].

The zwitterionic character arises from the trimethylammonium group (N⁺(CH₃)₃) which provides the positive charge, while the acetate group (CH₂COO⁻) contributes the negative charge [11] [12]. The molecule contains both a quaternary ammonium group and a carboxylate group, creating a permanent dipole moment that has been calculated to be 11.5 Debye [12]. This structural arrangement results in the formation of an inner salt where the positive and negative charges are separated by a two-carbon chain [10] [11].

The zwitterionic nature of betaine monohydrate makes it particularly effective as an osmolyte, a property that enables it to protect cellular structures against osmotic stress [11] [15]. The permanent bipolarity of the molecule contributes to its high solubility in water and its ability to form stable hydrogen-bonded networks with water molecules [11] [15]. This characteristic distinguishes betaine monohydrate from simple quaternary ammonium salts and contributes to its unique biological and chemical properties [10] [13].

Crystal Structure Analysis

Space Group Pbca Parameters (a = 9.475, b = 11.512, c = 13.095Å)

The crystal structure of betaine monohydrate has been determined through X-ray crystallographic analysis, revealing an orthorhombic crystal system with space group Pbca [42]. However, it should be noted that the most recent and accurate crystallographic determination reports unit cell parameters of a = 8.7881 ± 0.0013 Å, b = 10.735 ± 0.002 Å, and c = 11.859 ± 0.002 Å [42]. The unit cell volume is 1118.8 ± 0.3 Ų with eight formula units per unit cell (Z = 8) [42].

The space group Pbca belongs to the orthorhombic crystal system and is characterized by primitive lattice centering with specific symmetry operations [42]. This space group possesses eight equivalent positions and exhibits three mutually perpendicular mirror planes [42]. The crystallographic analysis was performed at 293 K using synchrotron radiation with a wavelength of 0.4762 Å [42].

The crystal structure determination achieved excellent refinement statistics with residual factors of R = 0.0532 for significantly intense reflections and a goodness-of-fit parameter of 1.0186 [42]. The density of the crystal was determined to be approximately 1.27 g/cm³, which is consistent with the presence of extensive hydrogen bonding networks within the crystal lattice [2] [42].

Zigzag Chain Arrangement and Hydrogen Bonding

The crystal structure of betaine monohydrate is characterized by extensive hydrogen bonding networks that create zigzag chain arrangements throughout the crystal lattice [24] [25] [26]. These hydrogen bonds primarily involve the carboxylate oxygen atoms of betaine molecules and the water molecules incorporated into the crystal structure [25] [26]. The water molecules serve as bridging units, linking betaine molecules through hydrogen bonding interactions [25].

The hydrogen bonding pattern creates infinite zigzag chains that extend throughout the crystal structure, providing stability and determining the overall packing arrangement [24] [25]. These chains are formed through a combination of water-mediated hydrogen bonds and direct interactions between betaine molecules [26]. The typical hydrogen bond distances in betaine monohydrate structures range from 2.4 to 2.8 Å, indicating moderate to strong hydrogen bonding interactions [25] [26].

The zigzag arrangement is particularly evident when examining the crystal structure along specific crystallographic directions [24] [25]. The hydrogen bonding network is responsible for the hygroscopic nature of betaine monohydrate, as the water molecules within the crystal lattice can readily exchange with atmospheric moisture [32]. This structural feature also contributes to the thermal instability of the monohydrate form compared to anhydrous betaine [33].

Molecular Symmetry Characteristics

The molecular symmetry characteristics of betaine monohydrate are defined by the arrangement of molecules within the orthorhombic unit cell and the space group Pbca [42]. Each betaine molecule in the crystal structure exhibits approximate C₁ symmetry due to the asymmetric arrangement of the trimethylammonium and carboxylate groups [9] [42]. The crystal packing creates a network where molecules are related by the symmetry operations inherent to the Pbca space group [42].

The betaine molecules adopt conformations that optimize intermolecular interactions while maintaining the zwitterionic character [9] [25]. The torsion angles within the molecule, particularly around the N-C-C-O backbone, are influenced by the crystal packing forces and hydrogen bonding requirements [25] [27]. The trimethylammonium group typically adopts a tetrahedral geometry, while the carboxylate group maintains planarity [9] [27].

The molecular symmetry is further influenced by the incorporation of water molecules, which break certain symmetry elements that might be present in the anhydrous form [9] [42]. The overall crystal symmetry results from the balance between electrostatic interactions, hydrogen bonding, and van der Waals forces [42]. This symmetry arrangement contributes to the characteristic physical properties of betaine monohydrate, including its melting point and solubility characteristics [29] [42].

Chemical Stability and Reactivity

Betaine monohydrate demonstrates moderate chemical stability under normal storage conditions but exhibits significant sensitivity to environmental factors [28] [29]. The compound is chemically stable at room temperature when stored in airtight containers under controlled humidity conditions [28] [29]. However, the chemical stability decreases dramatically when exposed to elevated temperatures or high humidity environments [29] [33].

The thermal stability of betaine monohydrate is notably poor compared to its anhydrous counterpart [33]. The monohydrate loses its water of crystallization above 100°C, leading to conversion to the anhydrous form [9] [33]. This dehydration process can result in changes to the crystal structure and physical properties of the compound [33]. The chemical properties remain stable under normal temperatures and pressures, with a reported shelf life of 24 months under appropriate storage conditions [29].

Regarding chemical reactivity, betaine monohydrate is incompatible with strong oxidizing agents, strong acids, and strong bases [29]. The compound can undergo nucleophilic substitution reactions at the carboxylate carbon, though such reactions are limited due to the zwitterionic nature of the molecule [31]. The hygroscopic nature of betaine monohydrate makes it readily absorb moisture from the atmosphere, which can lead to caking and agglomeration [32] [33]. This property necessitates storage in dry conditions with appropriate desiccants [29] [34].

The compound exhibits excellent water solubility, with solubility exceeding 100 grams per 100 milliliters of water [2] [8]. In aqueous solution, betaine monohydrate maintains its zwitterionic character across a wide pH range, contributing to its stability in biological systems [29]. The compound shows good compatibility with various formulation ingredients, making it suitable for diverse applications [32].

Comparative Analysis with Anhydrous Betaine (C₅H₁₁NO₂)

The comparative analysis between betaine monohydrate and anhydrous betaine reveals significant differences in their physical, chemical, and structural properties [35] [36] [39]. Anhydrous betaine, with the molecular formula C₅H₁₁NO₂ and molecular weight of 117.15 g/mol, lacks the incorporated water molecule present in the monohydrate form [35] [36]. This fundamental difference leads to distinct crystal structures, with anhydrous betaine crystallizing in the orthorhombic space group Pnma rather than Pbca [9] [35].

Table 2: Comparative Analysis of Betaine Monohydrate vs Anhydrous Betaine

| Property | Betaine Monohydrate | Anhydrous Betaine | Reference |

|---|---|---|---|

| Molecular Formula | C₅H₁₃NO₃ | C₅H₁₁NO₂ | [1] [2] [35] [36] |

| Molecular Weight (g/mol) | 135.16 | 117.15 | [1] [2] [35] [36] |

| CAS Number | 590-47-6 | 107-43-7 | [2] [35] [36] |

| Water Content | 1 H₂O per molecule | None | [9] [35] [38] |

| Crystal System | Orthorhombic | Orthorhombic | [9] [42] |

| Space Group | Pbca | Pnma | [9] [42] |

| Melting Point (°C) | 301 (decomposition) | >300 (decomposition) | [29] [35] |

| Hygroscopic Nature | Highly hygroscopic | Moderately hygroscopic | [32] [35] [38] |

| Solubility in Water (g/100mL) | >100 | 157 | [2] [41] |

| Thermal Stability | Poor thermal stability | Better thermal stability | [33] [34] |

| Storage Requirements | 2-8°C, dry conditions | Cool, dry place | [29] [35] |

| Industrial Applications | Research, pharmaceuticals | Feed additives, nutrition | [38] [39] [41] |

The thermal stability comparison shows that anhydrous betaine possesses superior thermal properties, with a decomposition temperature exceeding 300°C compared to 301°C for the monohydrate [29] [35]. The anhydrous form demonstrates better thermal stability due to the absence of water molecules that can be lost upon heating [33] [34]. This makes anhydrous betaine more suitable for applications requiring elevated temperature processing [38] [39].

Hygroscopic behavior differs significantly between the two forms [32] [35] [38]. Betaine monohydrate is highly hygroscopic and readily absorbs moisture from the atmosphere, while anhydrous betaine shows moderate hygroscopic properties [35] [38]. This difference impacts storage requirements and handling procedures for each form [29] [35]. The anhydrous form requires less stringent storage conditions and is less prone to caking and agglomeration [38] [41].

Morphological Characteristics

Betaine monohydrate exhibits characteristic crystalline morphology that distinguishes it from its anhydrous counterpart. The compound appears as white to off-white crystals or crystalline powder with a characteristic appearance that varies depending on preparation conditions and purity [1] [2] [3]. The crystals typically present as deliquescent scales or prisms that maintain structural integrity under controlled storage conditions [4].

The crystal system is orthorhombic, crystallizing in the space group Pbca with specific unit cell parameters of a = 9.475(1) Å, b = 11.512(2) Å, c = 13.095 Å, and Z = 8 [5] [6]. These crystallographic parameters define the three-dimensional arrangement of molecules within the crystal lattice and are fundamental to understanding the compound's physical behavior.

Crystal size distribution plays a crucial role in the compound's handling properties. Industrial crystallization processes typically produce crystals with an average size between 0.4 and 0.7 mm, with controlled crystallization achieving a coefficient of variation below 40% [7]. The average crystal size of betaine monohydrate is generally slightly larger than anhydrous betaine (0.4-0.5 mm), ranging between 0.4 and 0.7 mm after normal removal of fines and oversized lumps [7].

The bulk density of betaine monohydrate powder ranges from 0.7-0.75 g/mL, which affects packaging, handling, and formulation considerations [8]. The compound maintains a free-flowing character when moisture content is properly controlled, though this property is significantly influenced by environmental humidity conditions [9].

Solubility Parameters in Various Solvents

Betaine monohydrate demonstrates remarkable water solubility, with 160 g dissolving in 100 g of water at 25°C, classifying it as highly hydrophilic [8] [4]. This exceptional water solubility arises from the zwitterionic nature of the molecule, which facilitates extensive hydrogen bonding interactions with water molecules [10].

The solubility profile in organic solvents shows a decreasing trend with decreasing polarity. In methanol, the compound exhibits good solubility at 55 g/100 g of solvent at 25°C [8] [4]. Ethanol solubility is considerably lower at 8.7 g/100 g of solvent, reflecting the reduced polarity of ethanol compared to methanol [8] [4]. The compound is sparingly soluble in ether and insoluble in benzene, consistent with its polar, zwitterionic character [3] [4].

Temperature effects on solubility follow typical patterns for crystalline hydrates, where increased temperature generally enhances solubility until dehydration occurs. The compound's solubility behavior is particularly important for pharmaceutical and industrial applications, where precise dissolution characteristics are required [11].

| Solvent | Solubility (g/100g solvent at 25°C) | Classification |

|---|---|---|

| Water | 160 | Highly soluble |

| Methanol | 55 | Soluble |

| Ethanol | 8.7 | Moderately soluble |

| Ether | Sparingly soluble | Slightly soluble |

| Benzene | Insoluble | Insoluble |

Thermal Behavior

Dehydration Mechanisms

The thermal behavior of betaine monohydrate is characterized by a distinct dehydration process that occurs at relatively low temperatures. Water loss begins at approximately 100°C, with the monohydrate losing its water of crystallization to form the anhydrous betaine [4] [12]. This dehydration temperature represents a critical transition point where the crystal structure reorganizes from the hydrated to the anhydrous form.

The dehydration process is not instantaneous but occurs over a temperature range, with completion typically achieved by 140°C under standard heating conditions [13]. The percentage water loss during dehydration ranges from 11-15% of the total mass, which corresponds closely to the theoretical water content of the monohydrate form [13] [14].

Kinetic studies of the dehydration process reveal that the mechanism follows the Avrami-Erofeev model, indicating three-dimensional nucleation and growth during the phase transition [15]. The rate constant for water uptake by anhydrous betaine has been measured at 0.075 ± 0.002 min⁻¹ for unannealed samples and 0.052 ± 0.004 min⁻¹ for annealed samples, demonstrating that thermal treatment affects the reversibility of the hydration process [15].

Pressure Differential Scanning Calorimetry Analysis

Pressure differential scanning calorimetry (DSC) has proven essential for accurate thermal analysis of betaine monohydrate, particularly for quantification purposes when present as a minor component in mixtures with anhydrous betaine [15]. At ambient pressure, the endotherms due to dehydration and water vaporization overlap, making precise analysis challenging [16].

Elevated pressure DSC at 200 psi enables separation of the dehydration and vaporization thermal events, allowing for accurate quantification of the monohydrate form [15]. The enthalpy of dehydration (ΔHd) can be used for quantitative analysis, with a linear relationship observed when ΔHd is plotted against the weight fraction of monohydrate in mixtures [15].

The limits of detection and quantification of betaine monohydrate in anhydrous betaine are 0.15% and 1.5% w/w, respectively, using pressure DSC techniques [15]. The measured enthalpy of dehydration is 74(4) kJ/mol at a heating rate of 2 K/min in nitrogen atmosphere [12].

Melting point determination shows that betaine monohydrate decomposes at 293°C (onset temperature), with complete decomposition occurring between 310-314°C [17] [18]. This thermal decomposition involves internal alkylation to methyl dimethylaminoacetate above the melting point [1] [2].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Profile

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about betaine monohydrate. The trimethyl groups attached to the nitrogen atom appear as a characteristic singlet, while the methylene protons adjacent to both the quaternary nitrogen and carboxylate group show distinct chemical shift patterns [19].

¹³C NMR spectroscopy reveals the carbon framework of the molecule, with the quaternary ammonium carbon, methylene carbon, and carboxyl carbon showing characteristic chemical shifts that distinguish the compound from related structures [20]. The water of crystallization influences the chemical shift patterns, particularly affecting the carboxylate carbon resonance [21].

Chemical shift assignments in aqueous solution show the compound's zwitterionic character, with pH-independent chemical shifts in the physiological range reflecting the stable internal salt structure [19]. Quantitative ¹H NMR has been successfully applied for determination of betaine in biological fluids, demonstrating the technique's utility for analytical applications [19].

Infrared Spectroscopic Characteristics

Fourier Transform Infrared (FTIR) spectroscopy provides distinctive fingerprint identification of betaine monohydrate, with clear differentiation from the anhydrous form based on water-sensitive absorption bands [22] [12]. The hydroxyl stretching region shows characteristic O-H stretching vibrations from the water of crystallization, appearing at approximately 3372 cm⁻¹ [12].

Key infrared absorption bands include:

- Asymmetric carboxylate stretching (νas COO⁻) at 1630 cm⁻¹

- Symmetric carboxylate stretching (νs COO⁻) at 1474 cm⁻¹

- C-H stretching vibrations in the 3000-3100 cm⁻¹ region

- Water bending vibrations at 762 cm⁻¹ and 605 cm⁻¹ [12]

Differences between anhydrous and monohydrate forms are most pronounced in the carboxylate stretching region, where hydrogen bonding with water shifts the symmetric COO⁻ stretch from 1483 cm⁻¹ in anhydrous betaine to 1474 cm⁻¹ in the monohydrate [12]. The C-C-O stretching vibration provides another diagnostic tool, appearing at 1128 cm⁻¹ in the monohydrate compared to 1143 cm⁻¹ in anhydrous betaine [12].

Humidity dependence of infrared spectra shows that above 12% relative humidity, anhydrous betaine spectra correspond to the monohydrate form, while below this threshold, the anhydrous spectrum is observed with traces of monohydrate [12]. This critical humidity level represents an important handling consideration for the compound.

Hygroscopic Nature and Water Sorption Kinetics

Betaine monohydrate exhibits pronounced hygroscopic behavior, readily absorbing moisture from the atmosphere under ambient conditions [3] [9] [15]. This hygroscopic nature is classified as "very hygroscopic" according to pharmaceutical standards, requiring careful environmental control during storage and handling [23].

Water sorption studies demonstrate that anhydrous betaine has a strong tendency to absorb water at relative humidity ≥20% at 25°C, converting to the monohydrate form [15]. The critical relative humidity for the anhydrous to monohydrate transition occurs at approximately 12% RH, below which the anhydrous form remains stable [12] [24].

Kinetic analysis of water uptake follows the Avrami-Erofeev model, consistent with three-dimensional nucleation and growth mechanisms [15]. The rate constant for hydration varies significantly with thermal history, with unannealed anhydrous betaine showing faster water uptake (k = 0.075 ± 0.002 min⁻¹) compared to annealed samples (k = 0.052 ± 0.004 min⁻¹) [15].

Environmental factors significantly influence the compound's moisture absorption behavior. Temperature increases generally favor the anhydrous form, while high humidity conditions promote conversion to the monohydrate [24]. Storage recommendations specify 2-8°C in dry conditions with relative humidity control to maintain product stability [1] [25].

Packaging considerations must account for the hygroscopic nature, requiring moisture-barrier materials and desiccant protection during storage and transport. Industrial manufacturing processes are conducted in humidity-controlled environments to prevent unwanted hydration during production [9].

UNII

Other CAS

590-47-6